molecular formula C21H34O2 B8817160 3beta-Hydroxy-5alpha-pregnan-20-one

3beta-Hydroxy-5alpha-pregnan-20-one

Cat. No.: B8817160
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-UHFFFAOYSA-N
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Description

3beta-Hydroxy-5alpha-pregnan-20-one, also known as Allopregnanolone, is a neurosteroid derived from progesterone. It is a naturally occurring compound in the human body and plays a significant role in modulating the activity of the central nervous system. The molecular formula of this compound is C21H34O2, and it has a molecular weight of 318.4935 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3beta-Hydroxy-5alpha-pregnan-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in an alcohol solvent, such as ethanol. This reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to convert progesterone into this compound through enzymatic processes. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Treatment of Mood Disorders
Allopregnanolone has been identified as a potential treatment for mood disorders, particularly premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to modulate GABA_A receptors suggests a role in alleviating symptoms associated with these conditions. A pharmaceutical composition incorporating allopregnanolone has been developed to enhance solubility and improve pharmacokinetics, making it more effective for therapeutic use .

2. Neuroprotection
Research indicates that allopregnanolone provides neuroprotective effects against excitotoxicity and seizures. It acts as an allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and potentially protecting against neuronal damage during episodes of increased excitatory activity . In animal models, it has been shown to reduce seizure activity induced by bicuculline during ethanol withdrawal, highlighting its neuroprotective properties .

3. Anti-inflammatory Effects
Allopregnanolone has demonstrated anti-inflammatory effects in the brain by enhancing IL-10 production and modulating toll-like receptor pathways. This suggests its potential utility in treating neuroinflammatory conditions and may have implications for broader immune responses .

Neurobiological Insights

1. Modulation of Neuronal Morphology
Studies have shown that allopregnanolone can induce rapid changes in neuronal morphology, leading to regression of neuritic extensions in cultured neurons. This effect is significant for understanding how neurosteroids influence neuronal development and plasticity, particularly during critical periods of brain maturation .

2. Interaction with Other Hormones
Allopregnanolone's effects can be influenced by other hormones such as estrogen. In certain contexts, it may promote filopodial growth in neurons previously affected by its retraction effects, indicating a complex interplay between neurosteroids and sex hormones in modulating brain structure and function .

Reproductive Health Applications

1. Hormonal Regulation
In reproductive health, allopregnanolone plays a role in the regulation of reproductive hormones and may influence processes such as ovulation and menstrual cycle regulation. Its metabolites are involved in the metabolism of progesterone, impacting fertility and pregnancy outcomes .

2. Anesthesia
There is emerging evidence that allopregnanolone may be beneficial in anesthetic practices due to its sedative properties. Its ability to enhance GABAergic transmission could be leveraged to improve anesthetic protocols and manage sedation levels during surgical procedures .

Case Studies and Research Findings

Study Title Findings Implications
Neurosteroid Effects on Neuronal MorphologyAllopregnanolone induces regression of neuritic extensions within 40 minutes of exposure.Understanding neuroplasticity and potential therapeutic avenues for neurodegenerative diseases .
Allopregnanolone in Mood DisordersDemonstrated efficacy in reducing symptoms of PMDD through GABA_A modulation.Potential for developing new antidepressant therapies based on hormonal modulation .
Anti-inflammatory MechanismsEnhances IL-10 signaling pathways in the brain, reducing neuroinflammation.Implications for treating conditions like multiple sclerosis or Alzheimer's disease .

Mechanism of Action

3beta-Hydroxy-5alpha-pregnan-20-one exerts its effects primarily through positive allosteric modulation of gamma-aminobutyric acid (GABA) A receptors. By enhancing the activity of these receptors, it increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This modulation occurs through binding to specific sites on the GABA A receptor complex, which enhances the receptor’s response to GABA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-5alpha-pregnan-20-one is unique due to its specific configuration and potent effects on GABA A receptors. Its ability to modulate these receptors with high efficacy makes it a valuable compound in neuropharmacology and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3β-Hydroxy-5α-pregnan-20-one, and how can researchers optimize yield and purity?

  • Methodology : The compound can be synthesized via oxidation of precursor steroids. For example, 3α,18,20β-trihydroxy-5β-pregnan-11-one can be oxidized to form the 18,20-lactone intermediate, followed by reduction with alkali metal borohydrides to obtain derivatives . Optimization requires controlling reaction conditions (e.g., temperature, catalyst choice) to minimize side products. Chromatographic purification (HPLC or TLC) is critical for isolating isomers .

Q. How can researchers distinguish between 3α- and 3β-hydroxy stereoisomers of 5α-pregnan-20-one derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for differentiating stereoisomers. The coupling constants and chemical shifts of protons near the hydroxyl group (e.g., C3) vary between α and β configurations. High-resolution mass spectrometry (HRMS) and polarimetric analysis further confirm structural identity .

Q. What analytical techniques are suitable for quantifying 3β-Hydroxy-5α-pregnan-20-one in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-concentration neurosteroids. ELISA kits, while less specific, can be used for high-throughput screening in plasma or cerebrospinal fluid . Sample preparation should include solid-phase extraction to remove interfering lipids .

Q. What safety protocols are critical when handling 3β-Hydroxy-5α-pregnan-20-one in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of crystalline powders. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should adhere to COA guidelines (e.g., -20°C under inert gas) to prevent degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 5α vs. 5β, 3α vs. 3β) influence the neurosteroid activity of 5α-pregnan-20-one derivatives?

  • Methodology : Comparative studies using electrophysiological assays (e.g., GABAA receptor chloride flux assays) reveal that 3β-hydroxy-5α isomers, like isoallopregnanolone, act as GABAA receptor antagonists, whereas 3α-hydroxy-5α isomers enhance chloride currents . Molecular docking simulations can predict binding affinities based on stereochemistry .

Q. What experimental strategies can resolve contradictions in reported neurophysiological effects of 3β-Hydroxy-5α-pregnan-20-one?

  • Methodology : Contradictions may arise from differences in model systems (e.g., cell lines vs. primary neurons) or metabolite interference. Researchers should:

  • Validate compound purity via NMR and HRMS.
  • Use CRISPR-edited neuronal models to isolate GABAA receptor subtypes.
  • Employ steroid-depleted media to exclude confounding endogenous neurosteroids .

Q. How can researchers design studies to investigate the role of 3β-Hydroxy-5α-pregnan-20-one in pregnancy-related neuroplasticity?

  • Methodology : Longitudinal rodent studies with timed gestational exposure and behavioral assays (e.g., elevated plus maze for anxiety) are foundational. Paired with LC-MS/MS steroid profiling in maternal plasma and fetal brain tissue, this approach links pharmacokinetics to neurodevelopmental outcomes .

Q. What challenges arise in synthesizing 3β-Hydroxy-5α-pregnan-20-one derivatives with modified side chains, and how can they be addressed?

  • Methodology : Introducing substituents at C17 or C21 often leads to steric hindrance or oxidation side reactions. Strategies include:

  • Protecting group chemistry (e.g., acetylating hydroxyl groups).
  • Enzymatic catalysis (e.g., using cytochrome P450 isoforms for site-specific oxidation).
  • Monitoring reaction progress via real-time FTIR to detect intermediate formation .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for 3β-Hydroxy-5α-pregnan-20-one in neurosteroid assays?

  • Methodology : Use non-linear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Include controls for solvent effects and assay plate variability. For contradictory datasets, apply meta-analysis tools to assess heterogeneity across studies .

Q. What are the limitations of current models for studying 3β-Hydroxy-5α-pregnan-20-one in human neurophysiology?

  • Methodology : Rodent models may not fully replicate human GABAA receptor subunit composition. Human-induced pluripotent stem cell (iPSC)-derived neurons or organoids better mimic native tissue but require rigorous validation of steroid metabolism pathways .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3

InChI Key

AURFZBICLPNKBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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